Alagumalai Krishnapandi,
Balamurugan Muthukutty,
Shen-Ming Chen,
Kumaravelu Thanigai Arul,
Huang Ji Shiuan,
Muthusamy Selvaganapathy
PMID: 33385681
DOI:
10.1016/j.ecoenv.2020.111828
Abstract
Herein, we fabricated a feasible and accurate sensing platform for the quantification of toxic organic pollutant 2-nitroaniline (2-NA) in water samples through electrocatalyst made up of bismuth molybdate (Bi
MoO
, BMO) functionalized carbon nanofiber (f-CNF) modified electrode. The preparation of BMO/f-CNF composite is of two methods, such as co-precipitation (C-BMO/f-CNF) and ultrasonication method (U-BMO/f-CNF). The physicochemical properties of the composites were characterized by XRD, FTIR, Raman, BET, FE-SEM, and HR-TEM techniques. At U-BMO/f-CNF, the charge transfer resistance was low (R
= 12.47 Ω) compared to C-BMO/f-CNF because nanosized U-BMO particles correctly aim at the defective sites of the f-CNF surface wall. Further, the electrocatalytic activity of C&U-BMO/f-CNF composites was examined by cyclic voltammetry (CV) and differential pulse voltammetry techniques (DPV) for the electrochemical detection of 2-nitroaniline (2-NA). The U-BMO/f-CNF/GCE shows a higher cathodic current, wide dynamic linear range of 0.01-168.01 µM, and superior electrocatalytic activity with a low detection limit (0.0437 µM) and good sensitivity (0.6857 μA μM
cm
). The excellent selectivity nature of U-BMO/f-CNF/GCE was observed in the presence of various organic pollutants and a few toxic metal cations. The practical applicability such as stability, repeatability towards 2-NA outcomes with accepted results. Besides, the practical viability of as proposed U-BMO/f-CNF sensor was investigated in soil and lake water samples delivers good recovery results. Hence from these analyses, we conclude that U-BMO/f-CNF/GCE potential for the determination of hazardous environmental pollutant 2-NA.
Weining Sun,
Xiuli Chen,
Shenzhen Huang,
Wenpei Li,
Chenyu Tian,
Shengyong Yang,
Linli Li
PMID: 32631504
DOI:
10.1016/j.bmcl.2020.127215
Abstract
SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes. Herein we report the discovery of a series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine. Among them, compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) is the most potent one, which showed an IC
value of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay. It displayed K
values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively. In selectivity assay, 6d showed no activity against other members of the HDAC family (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM. In a mouse model of type 2 diabetes, 6d could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose. Overall, this study provides a promising lead compound for subsequent drug discovery targeting SIRT6.
Bowen Yang,
Zhiwen Cheng,
Maohong Fan,
Jinping Jia,
Tao Yuan,
Zhemin Shen
PMID: 29704850
DOI:
10.1016/j.chemosphere.2018.04.029
Abstract
Supercritical water oxidation (SCWO) of 2-, 3- and 4-nitroaniline (NA) was investigated under residence time of 1-6 min, pressure of 18-26 MPa, temperature of 350-500 °C, with initial concentration of 1 mM and 300% excess oxygen. Among these operating conditions, temperature and residence time played a more significant role in decomposing TOC and TN than pressure. Moreover, the products of N-containing species were mainly N
, ammonia and nitrate. When temperature, pressure and retention time enhanced, the yields of NO
and org-N were reduced, the amount of N
was increasing, the proportion of NH
, however, presented a general trend from rise to decline in general. The experiment of aniline/nitrobenzene indicated that TN removal behavior between amino and nitro groups would prefer to happen in the molecule rather than between the molecules, therefore, the smaller interval between the amino and nitro group was the more easily to interreact. This might explain the reason why TN removal efficiency was in an order that 2-NA > 3-NA > 4-NA. The NH
/NO
experiment result demonstrated that ammonia and nitrate did convert into N
during SCWO, however, the formation of N
was little without auxiliary fuel. Density functional theory (DFT) method was used to calculate the molecular structures of 2-, 3- and 4-NA to further explore reaction mechanism, which verified that amino group was more easily to be attacked than nitro group. Based on these results, the conceivable reaction pathways of 2-, 3- and 4-NA were proposed, which contained three parts, namely denitrification, ring-open and mineralization.
P David Josephy,
Joban Dhanoa,
George Elzawy,
Kayla Heney,
Laurenne Petrie,
Chantel Senis
PMID: 29178210
DOI:
10.1002/em.22161
Abstract
2,6-Dicyano-4-nitroaniline and 2-cyano-4-nitroaniline (CNNA; 2-amino-5-nitrobenzonitrile) are potent mutagens in the Ames test, even though unsubstituted nitroanilines (NAs) are no more than weak mutagens. These compounds are putative reduction products of many commercial azo dyes, including Disperse Blue 165, Disperse Blue 337, Disperse Red 73, Disperse Red 82, Disperse Violet 33, and Disperse Violet 63. We have examined the mutagenicity in strains TA98 and YG1024 of a series of commercially-available isomers of CNNA, and some related compounds, to probe the relationship between structure and genotoxic activity in this class of compounds. The potentiating effect of the cyano substituent is seen in many cases; e.g. 2-amino-4-nitrobenzonitrile is a much more potent mutagen than 3-NA. 2,4-Dinitrobenzonitrile is also highly mutagenic. Possible mechanisms for the "cyano effect" are considered, with respect to the likely structures of cyanonitroaniline-DNA adducts and the roles of the enzymes (nitroreductase and acetyl CoA:arylamine N-acetyltransferase) believed to be involved in the activation of nitroaromatic compounds. Environ. Mol. Mutagen. 59:114-122, 2018. © 2017 Wiley Periodicals, Inc.
Talat Baran,
Nuray Yılmaz Baran,
Ayfer Menteş
PMID: 29660458
DOI:
10.1016/j.ijbiomac.2018.04.057
Abstract
Polysaccharides are excellent support materials for catalytic systems due to their superior metal binding capacity, high mechanical strength, and green nature. Among the polysaccharides, agar can be considered a good support material for catalytic reactions from the point of its low cost, easy availability, high thermal durability, and biodegradability. In this study, agar-supported palladium catalyst (AG-Pd) was designed for the first time, and then its catalytic performance was tested towards (i) Suzuki-Miyaura coupling reactions and (ii) catalytic reduction of o-nitroaniline to o-phenylenediamine under mild reaction conditions. Additionally, the reproducibility of the designed AG-Pd catalyst was investigated in both catalytic reactions, and the tests showed that the catalyst could be reused many times. AG-Pd catalyst displayed excellent selectivity and efficiency in Suzuki-Miyaura coupling reactions in only 6 min under solvent-free media. In addition, AG-Pd catalyst provided good catalytic reduction by completely reducing o-nitroaniline in 90 s at room temperature. These findings reveal that agar is a good support material, and it can be used for different catalytic systems as a support.
Xiao-ming Shu,
Can-can Xu,
Rui Liu,
Yuan Zhao,
Lü-jun Chen
PMID: 27363157
DOI:
Abstract
Nanoscale Ni/Fe was applied to biologically treated effluent of chemical dyestuff wastewater. The removal rates of absorbable organic halogens (AOX) and chroma were investigated at different Ni loadings (0-5%), initial wastewater pH (4.1-10.0), Ni/Fe dosage (1-5 g x L(-1)) and reaction time (0.5-96 h). The results showed that the removal rates of AOX and chroma firstly increased and then decreased with the increase of the Ni loading, while continuously increased with the decrease of the initial wastewater pH and the increase of Ni/Fe dosage. The optimal condition was Ni loading of 1%, initial wastewater pH of 4.1 and Ni/Fe dosage of 3 g x L(-1), under which 29.2% of AOX and 79.6% of chroma were removed after 24 h reaction, and 50.6% of AOX and 80.7% of chroma were removed after 96 h reaction. GC-MS analysis revealed that toxicants such as chlorinated anilines, p-nitroaniline, 4-methoxy-2-nitroaniline and halogenated hydrocarbons were efficiently removed.
Angaw Kelemework Abay,
Dong-Hau Kuo,
Xiaoyun Chen,
Albert Daniel Saragih
PMID: 28926785
DOI:
10.1016/j.chemosphere.2017.09.018
Abstract
A new type of convenient, and environmentally friendly, Vanadium (V)-doped Bi
(O,S)
oxysulfide catalyst with different V contents was successfully synthesized via a simple and facile method. The obtained V-doped Bi
(O,S)
solid solution catalysts were fully characterized by conventional methods. The catalytic performance of the samples was tested by using the reduction of 2-nitroaniline (2-NA) in aqueous solution. The reduction/decolorization of methylene blue (MB) and rhodamine B (RhB) was also chosen to evaluate the universality of catalysts. It was observed that the introduction of V can improve the catalytic performance, and 20%V-Bi
(O,S)
was found to be the optimal V doping concentration for the reduction of 2-NA, MB, and RhB dyes. For comparative purposes, a related V-free Bi
(O, S)
oxysulfide material was synthesized and tested as the catalyst. The superior activity of V-doped Bi
(O,S)
over pure Bi
(O,S)
was ascribed mainly to an increase in active sites of the material and also due to the presence of synergistic effects. The presence of V
as found from XPS analysis may interact with Bi atoms and enhancing the catalytic activity of the sample. In the catalytic reduction of 2-NA, MB and RhB, the obtained V-doped Bi
(O,S)
oxysulfide catalyst exhibited excellent catalytic activity as compared with other reported catalysts. Furthermore this highly efficient, low-cost and easily reusable V-doped Bi
(O,S)
catalyst is anticipated to be of great potential in catalysis in the future.
R Anitha,
S Athimoolam,
M Gunasekaran
PMID: 25544191
DOI:
10.1016/j.saa.2014.11.077
Abstract
A needle shaped transparent light brown crystals of 2-nitroanilinium bromide were successfully synthesized and crystallized from an aqueous mixture by slow evaporation technique. Single crystal XRD studies confirm the crystalline phase of this isomorphous compound which contains a positively charge 2-nitroanilinium cation and a negatively charged bromide anion. The solid phase FT-IR and FT-Raman spectra of the compound have been recorded in the range of 4000-400cm(-1). The observed modes are correlated by the factor group theory analysis and different IR and Raman active species were identified. Geometrical optimisations were carried out and harmonic vibrational wave numbers were computed for the minimum energy molecular structure at RHF level invoking 6-311++G(d,p) and SDD basis sets. Optimised molecular geometry was compared with the crystallographic data. The calculated wavenumbers were compared with the experimental values. The NH vibrational bands are shifted from its normal range and the shifting is associated with the influence of the intermolecular hydrogen bonds in the crystal. A strong intensity peak in theoretical and corresponding band in experimental confirms the presence of NH…Br interaction as predicted in crystalline state.
Khalida Naseem,
Robina Begum,
Zahoor H Farooqi
PMID: 28054271
DOI:
10.1007/s11356-016-8317-2
Abstract
2-nitroaniline (2-NA) is highly toxic and environmental contaminant. It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems. These catalytic systems have various advantages and drawbacks. Silica-supported gold nanoparticles are frequently reported catalyst for the reduction of 2-nitroaniline in aqueous medium. In this review article, different catalytic systems reported for reduction of o-nitroaniline under various reaction conditions have been discussed. The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided here.
Weiwei Qin,
Martin Eduardo Silvestre,
Yongli Li,
Matthias Franzreb
PMID: 26787165
DOI:
10.1016/j.chroma.2016.01.006
Abstract
Metal-organic framework (MOF) MIL-100(Fe) with well-defined thickness was homogenously coated onto the outer surface of magnetic microparticles via a liquid-phase epitaxy method. The as-synthesized MIL-100(Fe) was used as stationary phase for high-performance liquid chromatography (HPLC) and separations of two groups of mixed aromatic hydrocarbons (toluene, styrene and p-xylene; acetanilide, 2-nirtoaniline and 1-naphthylamine) using methanol/water as mobile phase were performed to evaluate its performance. Increasing water content of the mobile phase composition can greatly improve the separations on the expense of a longer elution time. Stepwise elution significantly shortens the elution time of acetanilide, 2-nirtoaniline and 1-naphthylamine mixtures, while still achieving a baseline separation. Combining the experimental results and in-depth modeling using a recently developed chromatographic software (ChromX), adsorption equilibrium parameters, including the affinities and maximum capacities, for each analyte toward the MIL-100(Fe) are obtained. In addition, the pore diffusivity of aromatic hydrocarbons within MIL-100(Fe) was determined to be 5×10(-12)m(2)s(-1). While the affinities of MIL-100(Fe) toward the analyte molecules differs much, the maximum capacities of the analytes are in a narrow range with q*MOFmax,toluene=3.55molL(-1), q*MOFmax,styrene or p-xylene=3.53molL(-1), and q*MOFmax,anilines=3.12molL(-1) corresponding to approximately 842 toluene and 838 styrene or p-xylene, and 740 aniline molecules per MIL-100(Fe) unit cell, respectively.